(S)-2-(Fmoc-amino)-4-cyanobutanoic acid
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Description
(S)-2-(Fmoc-amino)-4-cyanobutanoic acid is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-l-cba-oh, also known as (S)-2-(Fmoc-amino)-4-cyanobutanoic acid, is primarily used as a protecting group for amines in the field of organic synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Once the Fmoc group is attached to the amine, it serves as a protective barrier , preventing the amine from reacting with other compounds during the synthesis process . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It is a part of the solid-phase peptide synthesis (SPPS) process, where it protects the N-terminus of the peptide chain . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Result of Action
The primary result of the action of Fmoc-l-cba-oh is the successful protection of the amine group during peptide synthesis . This protection allows for the synthesis of complex peptides without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-l-cba-oh is influenced by the chemical environment . For instance, the Fmoc group is base-labile and can be removed rapidly by a base . The choice of base, such as piperidine, can influence the efficiency of Fmoc removal . Additionally, the Fmoc group is stable under acidic conditions, which is beneficial during certain stages of peptide synthesis .
Biochemical Analysis
Biochemical Properties
The Fmoc group, including (S)-2-(Fmoc-amino)-4-cyanobutanoic acid, possesses eminent self-assembly features and shows distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . It is used in the chemical synthesis of peptides, allowing for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The Fmoc group, including this compound, has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF), a common deprotection cocktail for Fmoc during solid-phase peptide synthesis (SPPS) .
Metabolic Pathways
It is known that Fmoc-modified amino acids and short peptides possess eminent self-assembly features .
Transport and Distribution
It is known that Fmoc-modified amino acids and short peptides possess eminent self-assembly features .
Subcellular Localization
It is known that Fmoc-modified amino acids and short peptides possess eminent self-assembly features .
Properties
IUPAC Name |
(2S)-4-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10,12H2,(H,22,25)(H,23,24)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSKJCGILKSAFL-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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